molecular formula C7H13Cl3 B14712870 1,1,7-Trichloroheptane CAS No. 17655-66-2

1,1,7-Trichloroheptane

Cat. No.: B14712870
CAS No.: 17655-66-2
M. Wt: 203.5 g/mol
InChI Key: SRSIMCZNPAERMK-UHFFFAOYSA-N
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Description

1,1,7-Trichloroheptane is an organic compound with the molecular formula C7H13Cl3 It is a chlorinated hydrocarbon, characterized by the presence of three chlorine atoms attached to the first and seventh carbon atoms of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,7-Trichloroheptane can be synthesized through the chlorination of heptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or ultraviolet light to initiate the reaction. The process can be summarized as follows: [ \text{C7H16} + 3\text{Cl2} \rightarrow \text{C7H13Cl3} + 3\text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1,1,7-Trichloroheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), leading to the formation of alcohols.

    Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Thiols (e.g., ethanethiol) in the presence of iron carbonyls or chlorides.

Major Products:

    Substitution: Formation of heptanol derivatives.

    Reduction: Formation of 1,1-Dichloroheptane and other partially chlorinated heptanes.

Scientific Research Applications

1,1,7-Trichloroheptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,7-Trichloroheptane exerts its effects involves the interaction of its chlorine atoms with various molecular targets. In substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the chlorine atoms are removed, resulting in less chlorinated derivatives. The pathways involved include nucleophilic substitution and reductive dechlorination .

Comparison with Similar Compounds

    1,1,1-Trichloroheptane: Similar structure but with all three chlorine atoms on the first carbon.

    1,1,5-Trichloropentane: A shorter chain analog with three chlorine atoms.

    1,1,3-Trichloropropane: An even shorter chain analog with three chlorine atoms.

Uniqueness: 1,1,7-Trichloroheptane is unique due to the positioning of its chlorine atoms, which affects its reactivity and the types of reactions it undergoes. The presence of chlorine atoms at both ends of the heptane chain allows for distinct substitution and reduction patterns compared to its analogs .

Properties

CAS No.

17655-66-2

Molecular Formula

C7H13Cl3

Molecular Weight

203.5 g/mol

IUPAC Name

1,1,7-trichloroheptane

InChI

InChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2

InChI Key

SRSIMCZNPAERMK-UHFFFAOYSA-N

Canonical SMILES

C(CCCCl)CCC(Cl)Cl

Origin of Product

United States

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